N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 921548-75-6
VCID: VC11943816
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - 921548-75-6](/images/structure/VC11943816.png)
Description |
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory research. Structural CharacteristicsThe compound features:
The molecular structure can be described as a hybrid of functional groups that may interact with various biological targets, making it a candidate for drug discovery. Synthesis PathwayWhile specific synthesis details for this compound are not directly available in the search results, similar thiazole-based compounds are synthesized through multi-step reactions involving:
Pharmacological PotentialThiazole derivatives, including compounds structurally related to N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, have been extensively studied for their biological activities: 4.1 Antimicrobial Activity 4.2 Anticancer Properties 4.3 Anti-inflammatory Potential Analytical DataFor similar compounds, the following spectroscopic techniques are commonly used to confirm structure:
Comparative Table of Related Compounds |
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CAS No. | 921548-75-6 |
Product Name | N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.4 g/mol |
IUPAC Name | N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C16H17N3O3S/c1-22-13-6-4-11(5-7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)(H,18,19,21) |
Standard InChIKey | IYOLCJZPVFAZOW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
PubChem Compound | 27443482 |
Last Modified | Nov 23 2023 |
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